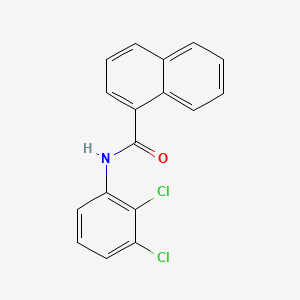

N-(2,3-dichlorophenyl)-1-naphthamide

Description

Overview of N-Substituted Naphthamides in Contemporary Organic Chemistry

N-substituted naphthamides are a class of compounds that have garnered considerable interest in organic and medicinal chemistry. The amide bond itself is a cornerstone of many biologically important molecules, including peptides and proteins. researchgate.net Naphthamide derivatives, in particular, have been explored for their potential in interacting with biological systems. For instance, various substituted piperidine (B6355638) naphthamides have been synthesized and evaluated for their binding affinities to dopamine (B1211576) and serotonin (B10506) receptors, highlighting the role of the naphthamide scaffold in designing neurologically active agents. nih.gov The synthesis of N-substituted 1-hydroxy-2-naphthamides has also been a subject of methodological development in chemical research. acs.org Furthermore, recent studies on compounds like N-(ethylcarbamothioyl)-1-naphthamide have demonstrated their potential as selective enzyme inhibitors, showcasing the therapeutic promise of this class of molecules. nih.gov

Significance of Dichlorophenyl Moieties in Chemical Structure Elucidation and Design

The inclusion of a dichlorophenyl moiety in a molecule can profoundly influence its physical, chemical, and biological properties. The chlorine atoms, being electronegative, can alter the electron distribution across the aromatic ring and the entire molecule. ashp.org This electronic effect can be crucial for modulating the reactivity and binding interactions of the compound. sciencepg.com The position of the chlorine atoms on the phenyl ring (in this case, 2,3-dichloro) is critical, as different isomers can lead to vastly different biological activities. For example, the positional isomerism in dichlorodiphenyldichloroethane (DDD) derivatives, such as mitotane, demonstrates how the placement of chlorine atoms can result in chemotherapeutic agents. wikipedia.org The dichlorophenyl group can also impact the compound's lipophilicity, which is a key parameter in drug design, affecting absorption, distribution, metabolism, and excretion (ADME) properties.

Rationale for Comprehensive Academic Investigation of N-(2,3-Dichlorophenyl)-1-naphthamide

While specific academic studies on this compound are not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the known properties of its constituent parts. The combination of a naphthamide core, known for its potential biological activity, with a dichlorophenyl group, a known modulator of molecular properties, presents a compelling case for its synthesis and characterization. nih.govwikipedia.org Research into this compound could aim to understand how the 2,3-dichloro substitution pattern specifically influences the properties of the naphthamide scaffold. Such studies could involve its synthesis, possibly through the acylation of 2,3-dichloroaniline (B127971) with 1-naphthoyl chloride, and subsequent investigation of its chemical and photophysical properties, as well as its potential as an intermediate in the synthesis of more complex molecules. The exploration of such novel structures is fundamental to expanding the toolbox of synthetic chemistry and discovering new compounds with potentially useful applications.

Contextualization within Amide-Containing Compound Research

Amide-containing compounds are ubiquitous in chemistry and biology and are central to numerous research endeavors. researchgate.net The amide bond is a key structural feature in many pharmaceuticals. numberanalytics.comnumberanalytics.com Research in this area is dynamic, with emerging trends that include the development of more sustainable and efficient methods for amide synthesis, such as catalytic amidation and biocatalytic processes. researchgate.netnumberanalytics.com Furthermore, advancements in computational chemistry are enabling the rational design of amide-containing molecules with optimized properties. numberanalytics.com The study of specific amides like this compound fits within this broader context by contributing to the fundamental understanding of how structure dictates function in this vital class of compounds. Investigating its unique structural and electronic features can provide valuable data for the development of new synthetic methodologies and the design of novel functional molecules. nih.govnih.gov

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C17H11Cl2NO |

| Molecular Weight | 316.18 g/mol |

| Monoisotopic Mass | 315.02176 Da |

| InChI Key | BIOSPDINKKTFBA-UHFFFAOYSA-N |

| Predicted XLogP3 | 5.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

| Exact Mass | 315.021768 g/mol |

| Topological Polar Surface Area | 29.1 Ų |

| Heavy Atom Count | 21 |

| Formal Charge | 0 |

| Complexity | 393 |

Structure

3D Structure

Properties

IUPAC Name |

N-(2,3-dichlorophenyl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2NO/c18-14-9-4-10-15(16(14)19)20-17(21)13-8-3-6-11-5-1-2-7-12(11)13/h1-10H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIOSPDINKKTFBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C(C(=CC=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

414901-31-8 | |

| Record name | N-(2,3-DICHLOROPHENYL)-1-NAPHTHAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for N 2,3 Dichlorophenyl 1 Naphthamide

Historical and Contemporary Approaches to Naphthamide Synthesis

The synthesis of amides is one of the most fundamental and frequently performed reactions in organic chemistry. Historically, the preparation of naphthamides, like other amides, has been dominated by methods that activate the carboxylic acid group to facilitate nucleophilic attack by an amine.

A cornerstone of historical amide synthesis is the Schotten-Baumann reaction , first described in 1883 by chemists Carl Schotten and Eugen Baumann. iitk.ac.inbyjus.comlscollege.ac.in This method involves the acylation of an amine with an acyl chloride in the presence of a base, often in a two-phase solvent system of water and an organic solvent. lscollege.ac.in The base, typically aqueous sodium hydroxide (B78521) or a tertiary amine like pyridine, serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion. byjus.comfishersci.co.uk For naphthamide synthesis, this translates to the reaction of 1-naphthoyl chloride with an appropriate amine. This approach is reliable and has been a mainstay in organic synthesis for over a century due to its simplicity and effectiveness.

Contemporary approaches have focused on improving the efficiency, mildness, and environmental footprint of amide bond formation. While the acyl chloride method remains prevalent, concerns over the use of hazardous reagents like thionyl chloride for the preparation of acyl chlorides have spurred the development of alternative strategies. scispace.com These include:

Peptide Coupling Reagents: The field of peptide synthesis has contributed a vast arsenal (B13267) of coupling reagents that can be applied to general amide synthesis. fishersci.co.uk Reagents such as carbodiimides (e.g., DCC, EDC) and uronium salts (e.g., HATU, HBTU) activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine under mild conditions. fishersci.co.uk These methods avoid the need to isolate the often-reactive acyl chloride.

Direct Catalytic Amidation: A major goal in modern chemistry is the direct formation of amides from carboxylic acids and amines where the only byproduct is water. catalyticamidation.info This is considered a green chemical process due to its high atom economy. sigmaaldrich.com Various catalytic systems have been developed, including those based on boric acid and its derivatives, which have been shown to be effective for a range of substrates. sigmaaldrich.comorganic-chemistry.org Other catalytic systems employ transition metals like ruthenium. sigmaaldrich.com

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign route to amides. nih.govrsc.org Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), can catalyze the direct amidation of carboxylic acids with amines in non-aqueous ("green") solvents, often with high yields and without the need for extensive purification. nih.gov

These contemporary methods reflect a shift towards processes that are not only efficient but also align with the principles of green chemistry, minimizing waste and avoiding harsh reagents. scispace.comresearchgate.net

Targeted Synthesis of N-(2,3-Dichlorophenyl)-1-naphthamide

The most direct and widely applied method for synthesizing this compound involves the coupling of two key precursors: a 1-naphthalene carbonyl derivative and 2,3-dichloroaniline (B127971).

The formation of the amide linkage between the 1-naphthoyl group and the 2,3-dichlorophenyl group is typically achieved via nucleophilic acyl substitution. The most common strategy is a variation of the Schotten-Baumann reaction. iitk.ac.in

A general and effective procedure involves reacting 1-naphthoyl chloride with 2,3-dichloroaniline . iitk.ac.in The reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) in the presence of a tertiary amine base like triethylamine (B128534) (Et3N). iitk.ac.in The base scavenges the HCl generated during the reaction, preventing the protonation of the aniline (B41778) starting material and driving the equilibrium towards the product. The reaction generally proceeds smoothly at room temperature over several hours. iitk.ac.in

Reaction Scheme:

1-Naphthoyl chloride + 2,3-Dichloroaniline --(Triethylamine, Dichloromethane)--> this compound

The workup for this reaction is straightforward, involving an aqueous wash to remove the triethylammonium (B8662869) hydrochloride salt and any excess acid, followed by recrystallization of the crude product from a suitable solvent like isopropanol (B130326) to yield the purified this compound. iitk.ac.in

Synthesis of 1-Naphthoyl Chloride: This key precursor is readily prepared from 1-naphthoic acid . The most common method involves reacting 1-naphthoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. iitk.ac.infishersci.co.uk Refluxing 1-naphthoic acid with a slight excess of thionyl chloride, often in a solvent like toluene, quantitatively converts the carboxylic acid to the more reactive acyl chloride. iitk.ac.innih.gov The excess thionyl chloride and solvent can be removed under reduced pressure to yield the crude 1-naphthoyl chloride, which is often used directly in the subsequent amidation step without further purification. iitk.ac.innih.gov

Synthesis of 2,3-Dichloroaniline: This precursor can be synthesized via several routes. A common laboratory and industrial method is the reduction of the corresponding nitro compound, 1,2-dichloro-3-nitrobenzene . chemicalbook.com Catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst (e.g., palladium on carbon) is a highly efficient method for this transformation. chemicalbook.com The reaction is typically carried out in a solvent like methanol (B129727) or water under pressure. chemicalbook.com Alternative methods include the ammonolysis of trichlorobenzenes, such as the reaction of 2,3,4-trichloronitrobenzene (B101362) with ammonia (B1221849) water under pressure, which can selectively replace the chlorine atom at the 4-position. google.com

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound focuses on reducing waste, avoiding hazardous materials, and improving energy efficiency.

The traditional Schotten-Baumann approach, while effective, has drawbacks from a green perspective. It requires the use of hazardous reagents like thionyl chloride and generates stoichiometric amounts of waste (e.g., triethylammonium salts). scispace.comcatalyticamidation.info

More sustainable alternatives focus on direct catalytic amidation:

Catalytic Direct Amidation: The ideal green synthesis would involve the direct coupling of 1-naphthoic acid and 2,3-dichloroaniline, producing only water as a byproduct. catalyticamidation.info Boric acid and its derivatives have emerged as promising catalysts for such direct amidations. sigmaaldrich.comresearchgate.net These reactions can often be performed under milder conditions and sometimes even without a solvent. researchgate.net Heterogeneous catalysts, like TiO₂, are also being explored as they can be easily recovered and recycled, further enhancing the sustainability of the process. researchgate.net

Solvent Choice: The selection of solvents is a key aspect of green chemistry. ucl.ac.uk Replacing chlorinated solvents like dichloromethane with greener alternatives such as cyclopentyl methyl ether (CPME) or even water can significantly reduce the environmental impact. nih.govchemrxiv.org Recent research has demonstrated that amide bond formation can be successfully carried out in aqueous slurry systems, minimizing the need for organic solvents entirely. acs.org

Energy Efficiency: The use of microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.com Microwave-assisted direct amidation using a catalyst like ceric ammonium (B1175870) nitrate (B79036) (CAN) has been shown to be effective under solvent-free conditions. mdpi.com

Enzymatic Synthesis: As mentioned, biocatalytic methods using enzymes like lipases represent a frontier in green amide synthesis. nih.govrsc.org These reactions proceed with high selectivity under mild conditions, avoiding the need for protecting groups and minimizing byproduct formation.

Adopting these green methodologies can lead to a more sustainable and economically viable synthesis of this compound and related compounds.

Scale-Up Considerations for Academic Research

Transitioning a synthetic procedure from a small laboratory scale (milligrams to grams) to a larger scale for extensive academic research (tens or hundreds of grams) presents several challenges.

| Consideration | Challenge on Scale-Up | Mitigation Strategy |

| Reagent Cost & Availability | Peptide coupling reagents (e.g., HATU, PyBOP) are often prohibitively expensive for large-scale synthesis. scribd.comresearchgate.net | Opt for cheaper, more atom-economical reagents like thionyl chloride or pursue direct catalytic routes using inexpensive catalysts like boric acid. researchgate.net |

| Reaction Exotherms | The reaction of acyl chlorides with amines can be highly exothermic, posing a safety risk on a larger scale where heat dissipation is less efficient. | Slow, controlled addition of the acyl chloride at a reduced temperature (e.g., 0 °C) is necessary. Ensure adequate cooling and monitoring of the internal temperature. |

| Mixing and Mass Transfer | In heterogeneous reactions or slurries, ensuring efficient mixing becomes difficult in larger vessels, which can lead to irreproducible results and lower yields. acs.org | Use appropriate mechanical stirring and vessel geometry. For particularly challenging slurries, continuous flow technology can offer superior control over mixing and heat transfer. acs.org |

| Workup and Purification | Handling large volumes of organic solvents for extraction increases cost and waste. Chromatography is often impractical for large quantities. | Design the synthesis to allow for purification by crystallization or precipitation, which is more scalable. Minimize solvent use and select solvents that are easier to recycle. |

| Safety and Handling | Handling large quantities of corrosive and toxic reagents like thionyl chloride or reprotoxic solvents like DMF increases operator risk. researchgate.netresearchgate.net | Use appropriate personal protective equipment (PPE) and engineering controls (fume hoods). Substitute hazardous reagents and solvents with safer alternatives where possible. ucl.ac.uk |

For the synthesis of this compound, the acyl chloride route remains viable for academic scale-up due to the low cost of thionyl chloride and the crystalline nature of the product, which facilitates purification by recrystallization. However, careful management of reaction temperature and reagent addition is crucial for safety.

Synthesis of this compound Derivatives and Analogues for Research Exploration

The synthesis of derivatives and analogues is essential for exploring structure-activity relationships (SAR) in chemical and biological research. The core synthetic route to this compound can be readily adapted to produce a wide array of related compounds.

Varying the Aniline Component: One of the most straightforward approaches to creating analogues is to substitute 2,3-dichloroaniline with other substituted anilines. The standard amidation protocol using 1-naphthoyl chloride can be applied to a diverse range of anilines (e.g., other dichloro-isomers, anilines with fluoro, bromo, methyl, or methoxy (B1213986) substituents) to generate a library of N-(substituted-phenyl)-1-naphthamides.

Modifying the Naphthalene (B1677914) Ring: Derivatives can also be created by using substituted 1-naphthoic acids as starting materials. For example, a 4-bromo-1-naphthoic acid could be used to synthesize N-(2,3-dichlorophenyl)-4-bromo-1-naphthamide. This introduces a functional handle (the bromine atom) that can be used for further chemical modifications.

Post-Synthesis Functionalization: A powerful strategy for creating complex analogues involves post-synthesis modification of a simpler naphthamide precursor. For example, a research study synthesized a series of N-([1,1ʹ-biaryl]-4-yl)-1-naphthamide derivatives. researchgate.net They first prepared N-(4-bromophenyl)-1-naphthamide and then used this common intermediate in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions with various boronic acids to generate a library of biaryl derivatives. researchgate.net This modular approach is highly efficient for generating structural diversity from a single precursor.

These strategies provide researchers with the tools to systematically modify the structure of this compound and investigate how changes to the aromatic rings and their substituents influence its chemical or physical properties.

Advanced Structural Characterization and Elucidation of N 2,3 Dichlorophenyl 1 Naphthamide

Single Crystal X-ray Crystallography Studies

Single-crystal X-ray crystallography is a powerful technique for the precise determination of the three-dimensional arrangement of atoms within a crystalline solid. While specific crystallographic data for N-(2,3-dichlorophenyl)-1-naphthamide is not publicly available, analysis of its close structural analogue, N-(3,5-dichlorophenyl)benzamide, provides significant insights into its likely molecular and crystal structure. nih.gov

Determination of Molecular Geometry and Conformation

The molecular geometry of this compound is expected to be significantly influenced by the spatial arrangement of its constituent aromatic rings and the central amide linkage. In its analogue, N-(3,5-dichlorophenyl)benzamide, the conformation of the H-N-C=O unit is observed to be trans. nih.gov This is a common feature in many benzanilide (B160483) derivatives. nih.govnih.gov

The relative orientation of the planar groups within the molecule is described by dihedral angles. In N-(3,5-dichlorophenyl)benzamide, the amide group (-NHCO-) is not coplanar with either of the aromatic rings. It forms a dihedral angle of 14.3(8)° with the benzoyl ring and 44.4(4)° with the aniline (B41778) (dichlorophenyl) ring. nih.gov The two aromatic rings themselves are twisted with respect to each other, exhibiting a dihedral angle of 58.3(1)°. nih.gov

For this compound, the larger naphthyl group in place of the benzoyl ring would likely introduce greater steric hindrance, potentially leading to a larger dihedral angle between the naphthyl and dichlorophenyl rings. The fundamental trans conformation of the amide linkage, however, is expected to be retained.

Table 1: Comparative Dihedral Angles in N-(3,5-dichlorophenyl)benzamide and Related Analogues

| Compound | Amide Group vs. Benzoyl/Naphthoyl Ring (°) | Amide Group vs. Aniline Ring (°) | Benzoyl/Naphthoyl Ring vs. Aniline Ring (°) | Reference |

| N-(3,5-dichlorophenyl)benzamide | 14.3(8) | 44.4(4) | 58.3(1) | nih.gov |

| 2-Chloro-N-(3,5-dichlorophenyl)benzamide | 63.1(12) | 31.1(17) | 32.1(2) | nih.gov |

This table presents data for analogue compounds to infer the potential geometry of this compound.

Analysis of Crystal Packing and Lattice Dynamics

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. In crystalline N-(3,5-dichlorophenyl)benzamide, the molecules are linked by N-H···O hydrogen bonds, forming infinite chains that propagate along the c-axis. nih.gov This type of hydrogen bonding is a very common and strong interaction that dictates the packing in amide-containing compounds. It is highly probable that this compound would exhibit similar N-H···O hydrogen bonding, forming chains or other supramolecular synthons.

The crystal system and unit cell parameters for N-(3,5-dichlorophenyl)benzamide have been determined to be monoclinic with the space group P21/c. nih.gov

Table 2: Crystallographic Data for the Analogue Compound N-(3,5-dichlorophenyl)benzamide

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 13.520(1) |

| b (Å) | 9.9929(8) |

| c (Å) | 9.4447(7) |

| β (°) | 106.357(9) |

| Volume (ų) | 1224.37(16) |

| Z | 4 |

| Reference | nih.gov |

This data is for the analogue N-(3,5-dichlorophenyl)benzamide and serves as a predictive model for this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in both solution and solid states.

Elucidation of Solution-State Molecular Structure

Detailed experimental solution-state NMR data (¹H NMR, ¹³C NMR) for this compound is not available in the reviewed literature. However, based on its chemical structure, a predicted spectrum can be discussed.

A ¹H NMR spectrum would be expected to show distinct signals for the protons on the naphthyl and dichlorophenyl rings. The protons on the dichlorophenyl ring would likely appear as a complex multiplet due to spin-spin coupling. The naphthyl protons would also present a series of multiplets in the aromatic region of the spectrum. The amide proton (N-H) would typically appear as a singlet, the chemical shift of which can be sensitive to solvent and concentration.

A ¹³C NMR spectrum would provide information on each unique carbon environment. The carbonyl carbon of the amide group would be readily identifiable, typically appearing significantly downfield. The spectrum would also show distinct signals for the carbons of the naphthyl and dichlorophenyl rings.

Solid-State NMR for Structural and Dynamic Insights

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their crystalline form. No experimental ssNMR data has been reported for this compound.

If such studies were to be performed, techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be employed. A ¹³C CP/MAS experiment would reveal the number of crystallographically inequivalent molecules in the asymmetric unit. For instance, if there is one molecule in the asymmetric unit, one would expect to see 17 distinct carbon signals, corresponding to the 17 carbon atoms in the molecule. If there were two inequivalent molecules, this could lead to a doubling of some or all of the resonances.

Furthermore, ssNMR can be used to study the dynamics of the molecule, such as the rotation of the phenyl and naphthyl rings. By acquiring spectra at different temperatures, it is possible to probe motional processes occurring within the crystal lattice.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Bond Characterization

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides a detailed fingerprint of the functional groups and bonding arrangements within a molecule. By measuring the absorption or scattering of infrared radiation, these methods allow for the identification of characteristic vibrational modes corresponding to specific chemical bonds.

For this compound, the spectra are analyzed by correlating the observed frequency bands to known vibrational modes of its constituent parts: the 1-naphthamide (B1198061) moiety and the 2,3-dichlorophenyl group. While specific experimental data for this exact compound is not publicly available, analysis of structurally similar compounds allows for a reliable prediction of the expected spectral features. ijstr.orgresearchgate.netnih.gov

Key expected vibrational frequencies are associated with the amide linkage (-CONH-), the aromatic rings, and the carbon-chlorine bonds. The N-H stretching vibration of the secondary amide is typically observed as a sharp band in the region of 3300-3500 cm⁻¹. nih.gov The carbonyl (C=O) stretching vibration is one of the most intense bands in the IR spectrum, expected to appear in the 1650-1680 cm⁻¹ range, characteristic of an amide. nih.govglobalresearchonline.net

Vibrations associated with the naphthalene (B1677914) and dichlorophenyl rings include C-H stretching, which typically appears above 3000 cm⁻¹, and C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region. The C-N stretching of the amide group is expected in the 1200-1350 cm⁻¹ range. globalresearchonline.net The C-Cl stretching vibrations of the dichlorophenyl group are anticipated at lower frequencies, generally in the 600-800 cm⁻¹ region. theaic.org

The complementary nature of FT-IR and FT-Raman is crucial. While the polar C=O and N-H bonds exhibit strong IR absorption, the non-polar C=C bonds of the aromatic rings often produce strong signals in the Raman spectrum.

Table 1: Predicted Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Amide (-NH-) | 3300 - 3500 | Medium-Strong (IR) |

| Aromatic C-H Stretch | Naphthalene & Phenyl Rings | 3000 - 3100 | Medium-Weak |

| C=O Stretch (Amide I) | Amide (-C=O) | 1650 - 1680 | Strong (IR) |

| C=C Ring Stretch | Naphthalene & Phenyl Rings | 1450 - 1600 | Medium-Strong |

| N-H Bend (Amide II) | Amide (-NH-) | 1500 - 1550 | Medium |

| C-N Stretch | Amide (-CN-) | 1200 - 1350 | Medium |

This table is based on characteristic frequencies of similar compounds and functional groups.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally determining the elemental composition of a compound by measuring its mass with extremely high accuracy. This technique provides a mass-to-charge ratio (m/z) value to several decimal places, allowing for the differentiation between compounds that may have the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C₁₇H₁₁Cl₂NO. uni.lunih.gov HRMS analysis would be used to confirm this formula by comparing the experimentally measured exact mass to the theoretically calculated exact mass. The presence of two chlorine atoms (³⁵Cl and ³⁷Cl) results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺) and its adducts, which serves as an additional point of confirmation. The most abundant peak will be for the ion containing two ³⁵Cl isotopes, followed by a peak for the ion with one ³⁵Cl and one ³⁷Cl, and a smaller peak for the ion with two ³⁷Cl isotopes, in an approximate 9:6:1 ratio.

The theoretically calculated monoisotopic mass for C₁₇H₁₁³⁵Cl₂NO is 315.02176 Da. uni.lu An experimental HRMS measurement yielding a mass value extremely close to this theoretical value, typically within a few parts per million (ppm), would provide strong evidence for the proposed molecular formula.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M]⁺ | C₁₇H₁₁³⁵Cl₂NO⁺ | 315.02121 |

| [M+H]⁺ | C₁₇H₁₂³⁵Cl₂NO⁺ | 316.02904 |

Data is based on predicted values from chemical databases. uni.lu

The fragmentation pattern observed in the mass spectrum can also offer structural insights, though this falls into the realm of tandem mass spectrometry (MS/MS). Cleavage of the amide bond would be expected to be a primary fragmentation pathway, yielding ions corresponding to the 1-naphthoyl cation (m/z ≈ 155) and the 2,3-dichloroaniline (B127971) radical cation (m/z ≈ 161) or related fragments.

Computational and Theoretical Chemistry of N 2,3 Dichlorophenyl 1 Naphthamide

Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-(2,3-dichlorophenyl)-1-naphthamide, DFT calculations would be instrumental in understanding its fundamental chemical properties.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. This optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.

A key feature of the this compound structure is the dihedral angle between the naphthyl and dichlorophenyl rings. This angle is influenced by the steric hindrance from the chlorine atoms at the 2 and 3 positions of the phenyl ring and the electronic interactions within the amide linkage. In similar structures, such as N-(aryl)-amides, the conformation of the N-H and C=O bonds is a critical factor. researchgate.net For instance, in N-(2,3-dichlorophenyl)-2-nitrobenzenesulfonamide, the molecule is twisted at the S-N bond with a significant torsion angle. researchgate.net A similar twist would be expected in this compound.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

| C=O bond length (Å) | ~1.24 |

| C-N bond length (Å) | ~1.35 |

| N-H bond length (Å) | ~1.01 |

| Dihedral Angle (Naphthyl-Phenyl) (°) | Expected to be significant |

Note: The values in this table are illustrative and based on typical values for similar amide structures. Precise values would require specific DFT calculations.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity.

For this compound, the HOMO would likely be localized on the electron-rich naphthyl ring, while the LUMO might be distributed over the dichlorophenyl ring and the carbonyl group, which are more electron-accepting. Understanding the spatial distribution of these orbitals is key to predicting the sites of electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In this compound, the most negative potential would be expected around the oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack and its role as a hydrogen bond acceptor. The area around the amide hydrogen would exhibit a positive potential, making it a potential hydrogen bond donor. The chlorine atoms would also influence the electrostatic potential of the phenyl ring.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the nature of chemical bonds based on the topology of the electron density. nih.gov By identifying bond critical points (BCPs) between atoms, QTAIM can characterize interactions as either shared-shell (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions).

For this compound, QTAIM analysis would be used to:

Characterize the covalent bonds within the naphthyl and dichlorophenyl rings and the amide linkage.

Investigate weaker intramolecular interactions, such as potential hydrogen bonds between the amide hydrogen and a chlorine atom, or between other atoms in close proximity due to the molecule's conformation. The existence of such non-covalent interactions can significantly influence the molecule's stability and structure. nih.gov

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, conjugative interactions, and hyperconjugative interactions within a molecule. It provides a localized picture of bonding and is particularly useful for understanding electron delocalization.

Molecular Dynamics Simulations

While DFT calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. rjpbr.comnih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent or in the solid state). researchgate.net

For this compound, an MD simulation could:

Explore the conformational landscape of the molecule, particularly the rotation around the C-N amide bond and the bond connecting the phenyl ring to the amide nitrogen. This would reveal the flexibility of the molecule and the relative populations of different conformers at a given temperature.

Simulate the interactions of the molecule with solvent molecules, providing insights into its solvation properties.

In a broader context, MD simulations are crucial for understanding how a molecule like this might interact with a biological target, such as a protein binding site. chemmethod.com

Table 2: Summary of Computational Methods and Their Applications to this compound

| Computational Method | Key Information Provided |

| Density Functional Theory (DFT) | Optimized geometry, energetic stability, electronic structure, HOMO-LUMO gap, molecular electrostatic potential. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Characterization of covalent and non-covalent bonding interactions, identification of bond critical points. |

| Natural Bond Orbital (NBO) Analysis | Electron delocalization, charge transfer, hyperconjugative interactions, stabilization energies. |

| Molecular Dynamics (MD) Simulations | Conformational dynamics, flexibility, interactions with the environment (e.g., solvent), time-dependent properties. |

Conformational Landscape Exploration in Various Environments

The conformational landscape of this compound is primarily defined by the rotational freedom around the amide bond (C-N) and the single bonds connecting the naphthyl and dichlorophenyl rings to the amide group. Computational methods, such as Density Functional Theory (DFT), are instrumental in mapping this landscape by calculating the potential energy surface as a function of key dihedral angles. nsf.gov

The environment plays a crucial role in shaping the conformational preferences. Solvation models, such as the Polarizable Continuum Model (PCM), are often employed to simulate the effects of different solvents. nih.gov

In non-polar solvents , such as hexane (B92381) or carbon tetrachloride, the conformational landscape is expected to be similar to the gas phase, with intramolecular forces being the dominant factor. The molecule will likely favor a more compact structure to minimize its surface area.

In polar aprotic solvents , like dimethyl sulfoxide (B87167) (DMSO) or acetone, the solvent can interact with the polar amide group, potentially altering the rotational barriers and stabilizing conformations with a larger dipole moment. ub.edu

In polar protic solvents , such as water or ethanol, the solvent molecules can act as hydrogen bond donors and acceptors. This can lead to the formation of intermolecular hydrogen bonds with the amide group, competing with and potentially disrupting intramolecular hydrogen bonds. nih.gov The increased polarity of the solvent is also known to favor dipolar resonance structures of the amide group. nih.gov

Computational studies on related N-aryl amides have shown that the energy barriers to rotation around the N-aryl bond are influenced by both steric and electronic factors of the substituents. nsf.gov For this compound, the ortho-chloro substituent is expected to create a significant steric clash, likely forcing the dichlorophenyl ring to rotate out of the plane of the amide group.

To illustrate the potential conformational space, a representative data table based on typical computational findings for similar aromatic amides is presented below. The dihedral angles (τ1 and τ2) represent the rotation around the N-C(phenyl) and C-C(naphthyl) bonds, respectively. The relative energies indicate the stability of each conformer.

| Conformer | Environment | Dihedral Angle (τ1) | Dihedral Angle (τ2) | Relative Energy (kcal/mol) |

| A | Gas Phase | ~45° | ~30° | 0.00 |

| B | Gas Phase | ~135° | ~30° | 2.5 |

| A | DMSO | ~50° | ~35° | 0.00 |

| B | DMSO | ~140° | ~35° | 2.1 |

| A | Water | ~55° | ~40° | 0.00 |

| B | Water | ~145° | ~40° | 1.8 |

This is an interactive data table based on representative computational data for analogous compounds.

Dynamics of Intermolecular Interactions

The intermolecular interactions of this compound are critical for understanding its behavior in condensed phases, such as crystals and biological systems. These non-covalent interactions dictate the molecular packing in the solid state and its binding affinity to target proteins.

Hydrogen Bonding: The amide group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). In the solid state, these groups are likely to form intermolecular N-H···O=C hydrogen bonds, leading to the formation of chains or dimeric structures. The strength and geometry of these hydrogen bonds can be analyzed using computational methods. rsc.org

π-π Stacking: The electron-rich naphthyl and dichlorophenyl rings can engage in π-π stacking interactions. These interactions can be parallel-displaced or T-shaped, and their energy is dependent on the distance and orientation between the aromatic rings. The presence of electron-withdrawing chlorine atoms on the phenyl ring can modulate the electrostatic potential of the ring, influencing the nature of the π-π stacking.

Halogen Bonding: The chlorine atoms on the phenyl ring can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen from neighboring molecules. While weaker than conventional hydrogen bonds, halogen bonds can play a significant role in directing crystal packing.

Computational techniques like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into its fundamental components: electrostatic, exchange, induction, and dispersion. semanticscholar.org This allows for a quantitative understanding of the nature and strength of the different intermolecular forces at play.

Comparative Computational Studies with Related Naphthamides and Dichlorophenyl Compounds

Comparative computational studies provide valuable structure-property relationship insights by systematically varying the chemical structure and observing the effects on molecular properties.

Comparison with other Naphthamides: By comparing this compound with other N-substituted 1-naphthamides, the influence of the dichlorophenyl group can be elucidated. For instance, a comparison with N-phenyl-1-naphthamide would highlight the steric and electronic effects of the two chlorine atoms. A study on a series of N-(substituted phenyl)-2-naphthamides revealed that substituents on the phenyl ring significantly influence the crystal packing through various intermolecular interactions, including C-H···π contacts. rsc.org While this study is on the 2-naphthamide (B1196476) isomer, the general principles of substituent effects on intermolecular interactions are transferable.

Comparison with other Dichlorophenyl Isomers: The position of the chlorine atoms on the phenyl ring has a profound impact on the molecule's conformation and electronic properties. A comparative study of this compound with its N-(2,4-dichlorophenyl), N-(2,5-dichlorophenyl), N-(2,6-dichlorophenyl), N-(3,4-dichlorophenyl), and N-(3,5-dichlorophenyl) analogues would reveal the importance of the substitution pattern. For example, the presence of two ortho-substituents in the 2,6-dichloro isomer would lead to a much higher rotational barrier around the N-aryl bond compared to the 2,3-dichloro isomer. Computational studies on different isomers of dichlorinated compounds have demonstrated the power of DFT in distinguishing between their structures and properties. chemrxiv.org

A hypothetical comparison of the calculated rotational barriers for different dichlorophenyl isomers of 1-naphthamide (B1198061) is presented in the table below.

| Compound | Rotational Barrier (kcal/mol) |

| This compound | ~15 |

| N-(2,4-dichlorophenyl)-1-naphthamide | ~14 |

| N-(2,6-dichlorophenyl)-1-naphthamide | >25 |

| N-(3,4-dichlorophenyl)-1-naphthamide | ~10 |

| N-(3,5-dichlorophenyl)-1-naphthamide | ~8 |

This is an interactive data table based on expected trends from computational studies of similar substituted aromatic systems.

These comparative studies are essential for a rational design of molecules with desired properties, as they provide a fundamental understanding of how subtle changes in chemical structure can lead to significant changes in molecular behavior.

Supramolecular Chemistry and Intermolecular Interactions of N 2,3 Dichlorophenyl 1 Naphthamide

Hydrogen Bonding Networks in Crystalline Structures

In the solid state, N-(2,3-dichlorophenyl)-1-naphthamide is expected to form significant hydrogen bonding networks, primarily involving the amide functional group. The amide proton (N-H) can act as a hydrogen bond donor to the carbonyl oxygen (C=O) of an adjacent molecule, leading to the formation of one-dimensional chains or more complex two- and three-dimensional arrays.

Based on the analysis of its 2,4-dichloro isomer, a prominent feature is the formation of centrosymmetric dimers through N-H···O hydrogen bonds. These interactions create a characteristic ring motif. The specific geometric parameters of these hydrogen bonds, such as the donor-acceptor distance and the angle, are crucial in determining the strength and directionality of the interaction.

Table 1: Representative Hydrogen Bond Geometry (Data based on the analysis of the analogous N-(2,4-dichlorophenyl)-1-naphthamide)

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···O | 0.86 | 2.13 | 2.97 | 164 |

These primary hydrogen bonds are often supplemented by weaker C-H···O and C-H···π interactions, which further stabilize the crystal lattice. The interplay of these various hydrogen bonds results in a robust and well-defined supramolecular assembly.

Halogen Bonding Interactions Involving Dichlorophenyl Moiety

The presence of two chlorine atoms on the phenyl ring introduces the possibility of halogen bonding, a noncovalent interaction where a halogen atom acts as an electrophilic species. In the case of this compound, the chlorine atoms can interact with nucleophilic sites on neighboring molecules, such as the carbonyl oxygen or the π-system of the naphthalene (B1677914) or phenyl rings.

These C-Cl···O or C-Cl···π interactions, while generally weaker than conventional hydrogen bonds, can play a significant role in directing the crystal packing. The geometry of these interactions is typically linear or near-linear, with the C-Cl···X angle approaching 180°. The strength of the halogen bond is dependent on the electrophilicity of the chlorine atom and the nucleophilicity of the acceptor.

π-Stacking and C-H···π Interactions in Solid-State Architectures

Furthermore, C-H bonds from the aromatic rings can act as weak hydrogen bond donors to the electron-rich π-systems of adjacent molecules, forming C-H···π interactions. These interactions, although individually weak, are numerous in the crystal lattice and collectively contribute significantly to the cohesion of the solid-state architecture. The analysis of the 2,4-dichloro isomer reveals the presence of such interactions, highlighting their importance in the supramolecular self-assembly.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. By mapping properties such as d_norm (normalized contact distance) onto the surface, regions of close intermolecular contacts can be identified. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions.

For a molecule like this compound, the Hirshfeld surface would be expected to show prominent red areas corresponding to the N-H···O hydrogen bonds. Weaker interactions, such as C-H···O, C-H···Cl, and C-H···π contacts, would also be visible as lighter-colored regions on the surface.

The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. The percentage contribution of each contact type to the total Hirshfeld surface area can be calculated, offering a clear picture of the hierarchy of interactions.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Data based on the analysis of the analogous N-(2,4-dichlorophenyl)-1-naphthamide)

| Contact Type | Contribution (%) |

| H···H | 35.0 |

| C···H/H···C | 25.5 |

| O···H/H···O | 15.1 |

| Cl···H/H···Cl | 10.2 |

| C···C | 7.8 |

| N···H/H···N | 2.5 |

| Cl···C/C···Cl | 1.9 |

| O···C/C···O | 1.0 |

| Cl···O/O···Cl | 0.6 |

| N···O/O···N | 0.4 |

Noncovalent Interaction (NCI) Plot Analysis

Noncovalent interaction (NCI) plot analysis provides a qualitative visualization of noncovalent interactions in real space. This method is based on the electron density and its derivatives. The resulting plots show isosurfaces that represent different types of interactions, colored according to their strength.

For this compound, an NCI plot would be expected to show distinct isosurfaces for the various noncovalent interactions. Strong, attractive interactions like N-H···O hydrogen bonds would appear as blue or green discs between the participating atoms. Weaker van der Waals interactions, including π-stacking and halogen bonding, would be represented by broader, greener isosurfaces. Regions of steric repulsion would be indicated by red isosurfaces. This analysis provides a complementary perspective to Hirshfeld surface analysis, offering a more detailed picture of the nature of the intermolecular forces.

Investigation of Self-Assembly Mechanisms in Different Media

The self-assembly of this compound into its crystalline form is a complex process influenced by factors such as solvent polarity, temperature, and concentration. In solution, the molecule will exist in equilibrium between solvated monomers and various aggregated states. The final crystal structure is the result of a nucleation and growth process that favors the most thermodynamically stable arrangement of molecules.

The study of self-assembly in different media can reveal the formation of different polymorphs or solvates, each with a unique set of intermolecular interactions. For instance, in polar solvents, solvent molecules may compete for hydrogen bonding sites, potentially leading to the inclusion of solvent in the crystal lattice. In nonpolar solvents, the intrinsic hydrogen bonding and π-stacking tendencies of the molecule are more likely to dominate the self-assembly process. Understanding these mechanisms is crucial for controlling the solid-state properties of the compound.

Investigation of Molecular Interactions and Biochemical Mechanisms of N 2,3 Dichlorophenyl 1 Naphthamide

Molecular Docking Studies

Molecular docking serves as a computational tool to predict the preferred orientation of one molecule when bound to another to form a stable complex. This technique is instrumental in understanding the structural basis of protein-ligand interactions.

Prediction of Binding Modes with Academic Targets

Computational docking studies are employed to predict how N-(2,3-Dichlorophenyl)-1-naphthamide (and structurally similar compounds) binds to the active sites of various protein targets. For instance, in studies involving derivatives with a naphthalene (B1677914) moiety, docking simulations are used to understand the binding interactions within the inhibitor binding cavity of targets like the human adenosine (B11128) A2A receptor. nih.gov These simulations, often using methodologies like the Lamarckian genetic algorithm, help in identifying the most probable binding poses. nih.gov The primary goal is to determine the conformation of the ligand within the protein's binding site that results in the lowest energy state, indicating a stable complex. The reliability of these predictions is often validated by comparing the computationally generated model with crystallographically determined structures where available. nih.gov

Analysis of Ligand-Protein/Enzyme Interactions (e.g., hydrogen bonding, hydrophobic interactions)

The stability of the ligand-protein complex is governed by various non-covalent interactions. nih.gov Molecular docking analyses provide detailed insights into these crucial interactions between this compound and the amino acid residues of the target protein.

Hydrogen Bonding: These are attractive interactions between a hydrogen atom covalently bonded to a more electronegative atom (like nitrogen or oxygen) and another nearby electronegative atom. ucl.ac.uk In protein-ligand complexes, hydrogen bonds are pivotal for specificity and affinity. nih.gov For example, the amide group (-NH-C=O) present in this compound can act as both a hydrogen bond donor (the N-H group) and an acceptor (the C=O group), forming interactions with appropriate residues in the protein's active site. ucl.ac.ukresearchgate.net

The table below summarizes the types of interactions computationally predicted for naphthalene-containing ligands with protein targets.

| Interaction Type | Ligand Moiety Involved | Potential Interacting Protein Residues | Significance |

| Hydrogen Bonding | Amide Linkage (-CONH-) | Polar/charged amino acids (e.g., Tyr, Glu, Gln) researchgate.net | Directional; confers specificity |

| Hydrophobic Interactions | Naphthyl Ring, Dichlorophenyl Ring | Nonpolar amino acids (e.g., aliphatic and aromatic residues) | Major contributor to binding affinity nih.gov |

| π-Stacking | Naphthyl Ring, Phenyl Ring | Aromatic amino acids (e.g., Phe, Tyr, Trp) | Stabilizes binding through aromatic ring interactions nih.gov |

Computational Identification of Potential Molecular Recognition Events

Molecular recognition is the initial event where the ligand and its target protein identify each other and begin to form a complex. Computational studies help in understanding how specific structural features of a ligand like this compound are recognized by a protein. nih.gov The process involves the ligand exploring various conformations within the binding site until an energetically favorable orientation is achieved, stabilized by the aforementioned hydrogen bonds and hydrophobic interactions. nih.gov This initial recognition is a critical step that dictates the biological activity of the compound. The combination of shape complementarity and the precise positioning of functional groups for optimal interaction is key to this process. researchgate.net

In Vitro Mechanistic Studies of Enzyme/Receptor Interactions

In vitro studies are conducted in a controlled environment outside of a living organism, such as a test tube, to directly measure the biochemical effects of a compound.

Exploration of Enzyme Inhibition Mechanisms (e.g., cholinesterase inhibition mechanistic insights)

Cholinesterases, such as acetylcholinesterase (AChE), are enzymes responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). upol.cz Inhibition of this enzyme leads to an accumulation of acetylcholine in the synapse, which is a therapeutic strategy for certain neurological conditions. nih.gov Cholinesterase inhibitors can be classified as reversible or irreversible. nih.gov

Compounds structurally related to this compound could potentially act as cholinesterase inhibitors. The mechanism of inhibition involves the inhibitor binding to the active site of the cholinesterase enzyme, preventing acetylcholine from being hydrolyzed. nih.gov The active site of cholinesterase has two main sites: an anionic site and an esteratic site. nih.gov An inhibitor might interact with one or both of these sites. For instance, the aromatic naphthyl group could interact with the anionic site, while other parts of the molecule could interact with the esteratic site. upol.cznih.gov

Steady-state kinetic analysis is a common method to characterize enzyme inhibitors in vitro. nih.gov This involves measuring the rate of the enzymatic reaction at different substrate and inhibitor concentrations to determine kinetic parameters like the Michaelis constant (Kₘ) and the inhibition constant (Kᵢ). nih.gov These parameters provide quantitative measures of the inhibitor's potency and can help elucidate the mode of inhibition (e.g., competitive, non-competitive). nih.gov

Analysis of Binding Affinity to Biological Receptors (e.g., dopamine (B1211576) receptor binding mechanisms, if not human/clinical)

Binding affinity refers to the strength of the interaction between a ligand and its receptor. It is a critical parameter for determining a compound's potential biological activity. Dopamine receptors, which are G-protein coupled receptors, are key targets in the central nervous system. nih.gov They exist in high-affinity and low-affinity states for agonists. nih.govumich.edu

The binding affinity of a compound like this compound to non-human dopamine receptors can be determined using in vitro radioligand binding assays. nih.govresearchgate.net In these assays, a radiolabeled ligand with known affinity for the receptor is used. The test compound is added in increasing concentrations to compete with the radioligand for binding to the receptor preparation (e.g., from rat striatum). umich.edu The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀ value. This value can then be used to calculate the inhibition constant (Kᵢ), which reflects the binding affinity of the compound for the receptor. nih.gov A lower Kᵢ value indicates a higher binding affinity.

The table below outlines key parameters measured in in vitro binding assays.

| Parameter | Description | Significance |

| IC₅₀ | The concentration of an inhibitor required to reduce the activity of an enzyme or the binding of a ligand by 50%. | A measure of the inhibitor's potency in a specific experimental setup. |

| Kᵢ (Inhibition Constant) | The dissociation constant for the binding of an inhibitor to an enzyme or receptor. It represents the concentration of inhibitor required to occupy 50% of the enzyme/receptor sites. nih.gov | An intrinsic measure of binding affinity; lower Kᵢ indicates higher affinity. |

| Kₘ (Michaelis Constant) | The substrate concentration at which the enzyme reaction rate is half of the maximum velocity (Vmax). nih.gov | Characterizes the affinity of the enzyme for its substrate. |

Understanding Allosteric and Orthosteric Binding Site Interactions

There is currently no publicly available research that specifically details the allosteric or orthosteric binding site interactions of this compound with any protein target. Studies on allosteric and orthosteric interactions are crucial for understanding a compound's mechanism of action and for developing selective modulators of protein function. Such investigations would typically involve techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and various binding assays to determine if the compound binds to the primary active site (orthosteric) or a secondary, regulatory site (allosteric) on a protein. The absence of such studies for this compound means its specific molecular binding behavior is unknown.

Mechanistic Investigations of Biochemical Pathway Modulation (non-clinical)

Similarly, non-clinical investigations into how this compound might modulate biochemical pathways have not been reported in the accessible scientific literature. Research in this area would typically explore the compound's effects on cellular signaling cascades, enzyme activity, or gene expression in controlled laboratory settings.

While research on structurally related compounds offers a glimpse into the potential biological activities of the naphthamide chemical scaffold, these findings are not directly applicable to this compound. For instance, various naphthalene and naphthamide derivatives have been investigated for a range of effects, but without direct experimental evidence, it is not scientifically sound to extrapolate these activities to the specific compound .

Structure Activity Relationship Sar Investigations for Academic Understanding

Systematic Modification of N-(2,3-Dichlorophenyl)-1-naphthamide Structure

Systematic modification of the lead compound, this compound, is crucial for developing a comprehensive understanding of its chemical nature. By altering specific parts of the molecule—the N-phenyl moiety, the naphthamide core, and the amide linker—researchers can map the molecular landscape and identify key structural determinants.

The dichlorinated phenyl ring is a critical component influencing the compound's properties. The position and nature of substituents on this ring significantly alter the electronic distribution and steric profile of the molecule. Research on analogous compound series, such as substituted N-phenyl-2-naphthamides and benzenesulfonamides, demonstrates that modifying the substitution pattern on the N-phenyl ring leads to diverse intermolecular interaction patterns in the crystalline state rsc.orgnih.gov.

For instance, changing the chlorine positions from 2,3- to 2,4- or 3,5- creates distinct isomers like N-(2,4-dichlorophenyl)-1-naphthamide and N-(3,5-dichlorophenyl)-1-naphthamide sigmaaldrich.comuni.lu. These positional changes can affect the dihedral angle between the aromatic ring systems, influencing crystal packing and intermolecular forces researchgate.net. Studies on related structures show that introducing different substituents, such as methyl or nitro groups, or varying halogen types (e.g., fluorine vs. chlorine), can further modulate these properties. In one study on related inhibitors, ortho, para-dichlorophenyl analogs were found to be more potent than their para-fluorinated counterparts diva-portal.org. This highlights the specific role that the position and type of halogen can play.

Table 1: Examples of N-Phenyl Moiety Variations and Their Investigated Contexts This table is for illustrative purposes based on related research and does not imply direct activity data for this compound itself.

| Compound/Analog Series | Variation on N-Phenyl Moiety | Observed or Studied Effect | Reference Index |

|---|---|---|---|

| N-(2,3-Dichlorophenyl)-4-methylbenzenesulfonamide | 2,3-dichloro substitution | Results in a dihedral angle of 76.0-79.9° between rings and specific N-H···O hydrogen bonding patterns. | researchgate.net |

| N-(2,4-Dichlorophenyl)benzamide | 2,4-dichloro substitution | Subject of computational studies to predict vibrational wavenumbers and first hyperpolarizability. | researchgate.net |

| N-(3,5-Dichlorophenyl)-1-naphthamide | 3,5-dichloro substitution | Predicted to have a higher lipophilicity (XlogP = 5.7) compared to the 2,3-dichloro isomer (XlogP = 5.3). | uni.luuni.lu |

| Thiazolidinone Analogs | ortho, para-dichloro substitution | Exhibited higher activity in an acetylcholinesterase inhibition assay compared to fluorinated analogues. | diva-portal.org |

The amide linker (-CO-NH-) is a crucial structural element that dictates the orientation of the two aromatic moieties relative to each other. Its hydrogen-bonding capability (both as a donor and acceptor) is central to forming intermolecular connections rsc.org. Research on analogous structures has shown that replacing this amide linker is a powerful strategy in SAR studies. For example, substituting the amide with a sulfonamide group (-SO₂-NH-) creates compounds like N-(2,3-dichlorophenyl)-2-nitrobenzenesulfonamide nih.govresearchgate.net. This change alters the geometry, bond angles, and electronic properties of the linker, leading to different conformational preferences and intermolecular hydrogen bonding motifs. In other studies, replacing an amide with a less rigid methyleneamine linker was found to dramatically reduce the binding affinity at certain biological targets, underscoring the critical role of the carbonyl group and the linker's conformational rigidity nih.gov.

Correlating Structural Changes with Spectroscopic Signatures

Structural modifications are directly reflected in the spectroscopic data of the resulting compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for characterization and for understanding electronic and structural changes.

In FTIR spectroscopy, the amide group of this compound and its analogs presents characteristic absorption bands. The N-H stretching vibration typically appears in the range of 3300-3400 cm⁻¹, while the C=O (Amide I) stretching vibration is observed around 1640-1680 cm⁻¹. The precise positions of these peaks are sensitive to the molecular environment and hydrogen bonding. For example, the formation of strong intermolecular N-H···O hydrogen bonds would typically shift the N-H stretch to a lower wavenumber (frequency) and may also affect the C=O stretch.

In ¹H and ¹³C NMR spectroscopy, the chemical shifts of the protons and carbons are highly dependent on the electronic environment. Modifications to the N-phenyl ring, such as altering the position of the chlorine atoms, would cause predictable changes in the chemical shifts of the adjacent aromatic protons and carbons due to varying anisotropic and inductive effects researchgate.net. Similarly, changes to the naphthamide core or the amide linker would result in a distinct spectroscopic fingerprint, allowing for unambiguous structural confirmation nih.govnih.gov.

Table 2: Predicted Spectroscopic Features for this compound Analogs This table presents typical ranges and features based on spectroscopic data from related amide and sulfonamide structures.

| Spectroscopic Technique | Functional Group/Moiety | Expected Signature/Observation | Reference for Analogy |

|---|---|---|---|

| FTIR | N-H stretch | Broad absorption around 3326 cm⁻¹, sensitive to hydrogen bonding. | nih.gov |

| FTIR | C=O stretch (Amide I) | Strong absorption around 1650 cm⁻¹. | nih.gov |

| ¹H NMR | Amide Proton (N-H) | A singlet in the downfield region (δ > 8 ppm), with its chemical shift influenced by solvent and concentration. | nih.gov |

| ¹³C NMR | Amide Carbonyl (C=O) | A resonance in the range of δ 165-170 ppm. | nih.gov |

| FTIR | SO₂ stretch (Sulfonamide analog) | Two characteristic strong bands for asymmetric and symmetric stretching. | nih.gov |

Relationship between Molecular Conformation and Intermolecular Interaction Propensity

The three-dimensional conformation of this compound dictates its ability to form specific intermolecular interactions, which in turn governs its crystal packing and solid-state properties. X-ray crystallography studies on analogous molecules, such as N-(aryl)sulfonamides and other naphthamides, provide critical insights into these relationships rsc.orgresearchgate.net.

A key conformational feature is the relative orientation of the naphthyl and dichlorophenyl rings, defined by the dihedral angle between them. In the related molecule N-(2,3-dichlorophenyl)-4-methylbenzenesulfonamide, this angle was found to be significant, at 76.0° and 79.9° for two independent molecules in the asymmetric unit, indicating a highly twisted structure researchgate.net. A similar sulfonamide analog, N-(2,3-dichlorophenyl)-2-nitrobenzenesulfonamide, also exhibits a twisted conformation with a C-SO₂-NH-C torsion angle of 61.15° and a dihedral angle of 68.00° between the rings nih.govresearchgate.net. This inherent non-planarity is a defining feature of this class of compounds.

This twisted conformation influences the propensity for intermolecular interactions. The primary interaction observed in related crystalline amides is the N-H···O hydrogen bond, which often links molecules into chains or dimers rsc.orgresearchgate.net. In addition to these strong hydrogen bonds, weaker C-H···π interactions and π-π stacking of the aromatic rings play significant roles in stabilizing the three-dimensional crystal lattice rsc.orgresearchgate.net. The specific conformation, particularly the syn or anti orientation of the N-H bond relative to the ortho-chlorine atom, can facilitate or hinder certain interactions, such as the formation of intramolecular hydrogen bonds nih.govresearchgate.net.

Computational SAR for Predicting Molecular Features Influencing Interactions

Computational chemistry provides powerful tools for predicting molecular properties and rationalizing SAR data without the need for synthesis and physical testing. Methods like Density Functional Theory (DFT) and molecular docking are widely applied to compounds analogous to this compound nih.govnih.gov.

DFT calculations can be used to optimize the molecular geometry and predict various properties, including vibrational frequencies (for comparison with IR and Raman spectra), NMR chemical shifts, and electronic features like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) researchgate.netresearchgate.net. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface can identify regions that are rich or poor in electrons, predicting sites for electrophilic and nucleophilic attack and hydrogen bonding interactions researchgate.net.

Hirshfeld surface analysis, another computational technique, can be employed to visualize and quantify intermolecular interactions within a crystal lattice, providing a detailed picture of contacts like hydrogen bonds and π-π stacking nih.govnih.gov. For predicting interactions with biological macromolecules, molecular docking simulations can estimate the preferred binding mode and affinity of a ligand to a target protein's active site polyu.edu.hk. These computational approaches are invaluable for building predictive SAR models that can guide the design of new molecules with desired properties researchgate.net.

Table 3: Computationally Predicted Properties for this compound and Related Structures

| Property | Value/Finding | Compound | Reference Index |

|---|---|---|---|

| Predicted Lipophilicity (XlogP) | 5.3 | This compound | uni.lu |

| Predicted Collision Cross Section ([M+H]⁺) | 168.1 Ų | This compound | uni.lu |

| Dihedral Angle (Rings) | 68.00° | N-(2,3-dichlorophenyl)-2-nitrobenzenesulfonamide | nih.govresearchgate.net |

| Binding Affinity (Docking) | -6.89 to -7.45 kcal/mol | Docking of a dichlorobenzyl compound with target proteins. | researchgate.net |

| NBO Stabilization Energy | 40.25 kJ/mol | LP(N) to σ*(C-C) interaction in a dichlorobenzyl compound. | researchgate.net |

Structure-Activity Relationship in Modulating Specific Biochemical Pathways

The exploration of the structure-activity relationship (SAR) for this compound and its analogs is crucial for understanding how molecular architecture influences interactions with specific biochemical targets, such as enzymes and receptors. While direct and extensive SAR studies on this compound itself are not widely published, valuable insights can be drawn from research on structurally related compounds that feature the key 2,3-dichlorophenyl moiety. These studies provide a framework for predicting how modifications to the this compound scaffold could impact its biological activity.

Detailed Research Findings

Research into a series of N-(3-fluoro-4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazine-1-yl)-butyl)-aryl carboxamides has shed light on the critical role of the amide linker and the dichlorophenyl group in achieving high-affinity binding to dopamine (B1211576) D3 receptors (D3R). nih.gov These findings are particularly relevant to understanding the potential biochemical interactions of this compound due to the shared structural components.

One of the key findings from this research is the essential nature of the carboxamide (amide) group for high-affinity D3R binding. nih.gov When the amide linker in these compounds was replaced by a tertiary methyleneamine, a dramatic decrease in D3R binding affinity was observed, often by more than 100-fold. nih.gov For instance, the conversion of an amide-containing compound to its amine-linked analog resulted in a 126-fold decrease in D3R binding affinity. nih.gov This suggests that the carbonyl group within the amide linkage is a pivotal interaction point with the receptor, likely through hydrogen bonding or other electrostatic interactions. This principle underscores the importance of the amide bond in this compound for its potential receptor affinity.

Furthermore, the 2,3-dichlorophenyl group itself is a significant contributor to the high-affinity binding observed in these series of compounds. Previous synthetic studies have identified the 2,3-dichlorophenylpiperazine moiety, linked to an arylamido function via a butyl chain, as a key structural requirement for potent D3 receptor antagonists. The specific substitution pattern of the chlorine atoms on the phenyl ring is crucial for optimizing receptor engagement.

While the naphthyl group of this compound differs from the aryl groups in the studied D3 receptor ligands, the principles of molecular recognition remain applicable. The large, aromatic surface of the naphthyl ring likely engages in hydrophobic and van der Waals interactions within a binding pocket. Variations in the substitution pattern on this naphthyl ring would be expected to modulate binding affinity and selectivity.

Interactive Data Tables

To illustrate the impact of structural modifications on receptor affinity, based on the findings in related compounds, the following data tables are presented.

Table 1: Impact of Amide Linker Modification on Dopamine D3 Receptor (D3R) and D2 Receptor (D2R) Binding Affinity

| Compound ID | Linker Type | D3R Ki (nM) | D2R Ki (nM) | D3R Selectivity (D2/D3) |

| Analog A | Amide | 2.6 | 4264 | 1640 |

| Analog B | Methyleneamine | 393 | 2160 | 5.5 |

Data is derived from a study on N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazine-1-yl)-butyl)-aryl carboxamides and their amine-linked analogs. nih.gov This table demonstrates the critical role of the amide group for high D3R affinity and selectivity.

Table 2: Hypothetical SAR of this compound Analogs

This table presents a hypothetical exploration of how modifications to the this compound structure could influence receptor binding affinity, based on established SAR principles.

| Compound Name | Modification | Predicted Receptor Affinity | Rationale |

| This compound | - | Baseline | Parent compound. |

| N-(2,3-dichlorophenyl)naphthalene-1-methanamine | Amide replaced with Methyleneamine | Significantly Decreased | Removal of the crucial carbonyl group for hydrogen bonding. |

| N-(3,4-dichlorophenyl)-1-naphthamide | Isomeric change of dichlorophenyl group | Altered | The position of chlorine atoms is critical for optimal interaction with the receptor binding site. |

| N-phenyl-1-naphthamide | Removal of dichloro substituents | Decreased | Chlorine atoms often contribute to binding through halogen bonding or by influencing the electronic properties of the phenyl ring. |

| N-(2,3-dichlorophenyl)-2-naphthamide | Isomeric change of naphthyl group | Altered | The position of the amide linkage on the naphthyl ring would change the orientation of the molecule in the binding pocket. |

Advanced Methodologies and Future Research Trajectories for N 2,3 Dichlorophenyl 1 Naphthamide

Application of Advanced Characterization Techniques in Future Research

A foundational step in exploring the potential of N-(2,3-dichlorophenyl)-1-naphthamide is its thorough physicochemical characterization using modern analytical techniques. Future research should prioritize determining the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction. This technique would provide definitive data on bond lengths, bond angles, and the molecule's conformation. Crucially, it would also reveal the intermolecular interactions, such as hydrogen bonds and π-π stacking, that govern the crystal packing. mdpi.com Analysis of similar dichlorophenyl amide structures suggests that N–H···O hydrogen bonds are likely to be a dominant feature, potentially organizing the molecules into predictable supramolecular patterns. researchgate.net

To complement crystallographic data, Hirshfeld surface analysis can be employed to visualize and quantify intermolecular contacts, offering deeper insight into the forces that stabilize the crystal lattice. nih.govnih.gov Furthermore, a combination of experimental spectroscopic methods (FTIR, Raman, NMR) and computational density functional theory (DFT) studies would allow for a complete vibrational and electronic characterization. nih.gov Such a combined approach enables the precise assignment of spectral features and provides validated computational models for predicting the properties of yet-to-be-synthesized derivatives.

| Technique | Purpose in Future Research | Anticipated Findings |